![molecular formula C11H14N4O2 B15305818 Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields within a short reaction time . The reaction conditions usually involve heating the reactants at 140°C for about 3 hours to obtain the desired product with an 89% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and high yield in large-scale production. The use of microwave irradiation in industrial settings could be explored to maintain the efficiency and eco-friendliness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.
Applications De Recherche Scientifique
Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit enzymes like DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair . The compound may bind to the active site of the enzyme, preventing it from recognizing and repairing DNA damage, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate is unique due to its specific substitution pattern on the triazolopyridine ring, which may confer distinct biological activities compared to other similar compounds. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H14N4O2 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
methyl 3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoate |
InChI |
InChI=1S/C11H14N4O2/c1-8-5-9(12-4-3-11(16)17-2)15-10(6-8)13-7-14-15/h5-7,12H,3-4H2,1-2H3 |
Clé InChI |
NPCMSZCQWPWGQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=NN2C(=C1)NCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


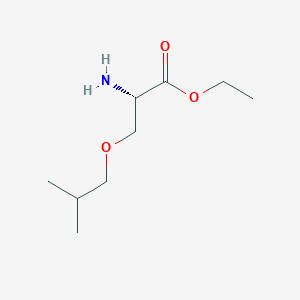

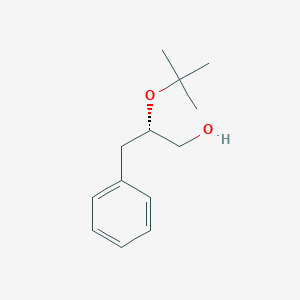
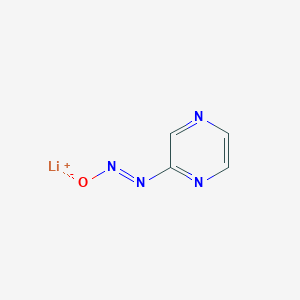
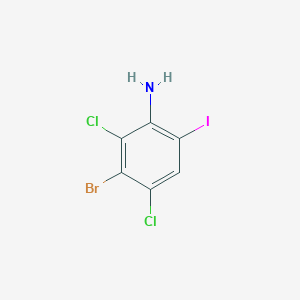
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
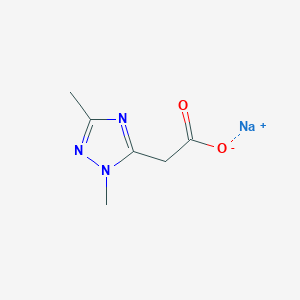

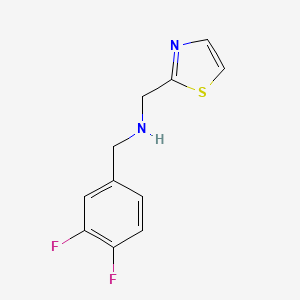
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)




